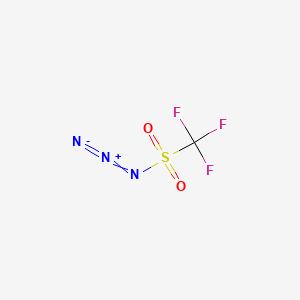Trifluoromethanesulfonyl azide
CAS No.: 3855-45-6
Cat. No.: VC3938792
Molecular Formula: CF3N3O2S
Molecular Weight: 175.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3855-45-6 |
|---|---|
| Molecular Formula | CF3N3O2S |
| Molecular Weight | 175.09 g/mol |
| IUPAC Name | N-diazo-1,1,1-trifluoromethanesulfonamide |
| Standard InChI | InChI=1S/CF3N3O2S/c2-1(3,4)10(8,9)7-6-5 |
| Standard InChI Key | NQPHMXWPDCSHTE-UHFFFAOYSA-N |
| SMILES | C(F)(F)(F)S(=O)(=O)N=[N+]=[N-] |
| Canonical SMILES | C(F)(F)(F)S(=O)(=O)N=[N+]=[N-] |
Introduction
Physical and Chemical Properties
Trifluoromethanesulfonyl azide is characterized by its unique trifluoromethylsulfonyl group coupled with an azide functionality. Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | CFNOS |
| Molecular Weight | 175.09 g/mol |
| CAS Number | 3855-45-6 |
| Boiling Point | 80–81°C |
| Density | N/A |
| Solubility | Insoluble in water |
| Exact Mass | 174.966 g/mol |
| LogP | 1.68 |
The compound’s low solubility in polar solvents and high thermal stability make it suitable for reactions under varied conditions, including elevated temperatures and non-aqueous media .
Synthesis and Preparation
Conventional Synthesis
Trifluoromethanesulfonyl azide is typically synthesized via the reaction of trifluoromethanesulfonic anhydride (TfO) with sodium azide (NaN) in inert solvents. A reported procedure involves:
-
Cooling a mixture of NaN (30 mmol) and water to 0°C.
-
Adding trifluoromethanesulfonic anhydride (15 mmol) dissolved in hexane.
-
Stirring for 2 hours, followed by extraction and drying over sodium sulfate .
This method avoids dichloromethane due to risks of forming explosive diazidomethane .
Alternative Routes
An imidazole-1-sulfonyl azide intermediate has been employed to improve safety and yield. This approach minimizes byproduct formation and enhances scalability .
Reactivity and Mechanistic Insights
Azidotrifluoromethylation of Alkenes
Triflyl azide serves as a bifunctional reagent for vicinal difunctionalization of unactivated alkenes. In a landmark study, Huang et al. (2021) demonstrated its use in metal-free azidotrifluoromethylation:
-
Reaction Conditions: 5 mmol scale, 24–48 hours, room temperature.
-
Scope: Tolerates heterocycles (e.g., indole, pyridine) and amino acids (e.g., tryptophan) .
-
Mechanism: Radical pathway initiated by homolytic cleavage of the S–N bond, generating CF and N radicals (Figure 1) .
Figure 1: Proposed radical mechanism for alkene functionalization .
Aminochlorination and Aminoazidation
FeCl-mediated reactions enable regioselective amination of styrenes. Key findings include:
-
Aminochlorination: FeCl acts as a chloride source, yielding β-chloroamines with >90% regioselectivity .
-
Aminoazidation: Sequential addition of NaN produces vicinal azidoamines, useful for Huisgen cycloadditions .
Preparation of α-Nitro-α-diazocarbonyl Derivatives
Charette et al. (2000) utilized triflyl azide to synthesize α-nitro-α-diazocarbonyl compounds via diazo transfer reactions. This method avoids hazardous diazomethane and achieves yields up to 85% .
Applications in Drug Discovery and Materials Science
Late-Stage Functionalization
Triflyl azide enables late-stage modification of complex molecules:
-
Natural Products: Functionalization of steroids and alkaloids without protecting groups .
-
Pharmaceuticals: Incorporation of CF into drug candidates (e.g., antidiabetic agents) to enhance metabolic stability .
Click Chemistry
The azide group facilitates Cu-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid synthesis of triazole-linked bioconjugates .
Industrial-Scale Synthesis
A 5 mmol scale synthesis of vicinal trifluoromethyl azides has been demonstrated, highlighting feasibility for industrial applications .
Future Directions
-
Mechanistic Studies: Elucidate the role of solvents in radical propagation pathways.
-
Catalytic Asymmetric Reactions: Develop enantioselective variants using chiral ligands.
-
Green Chemistry: Explore aqueous or solvent-free conditions to improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume